![molecular formula C9H7NO2 B1268203 3-Acetylphenyl isocyanate CAS No. 23138-64-9](/img/structure/B1268203.png)
3-Acetylphenyl isocyanate
Overview
Description
3-Acetylphenyl isocyanate is a chemical compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3-Acetylphenyl isocyanate is planar, and the N=C=O linkage is nearly linear . In phenyl isocyanate, the C=N and C=O distances are respectively 1.195 and 1.173 Å .
Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage . Isocyanates also react with water to form carbon dioxide .
Physical And Chemical Properties Analysis
3-Acetylphenyl isocyanate is a clear yellow to light brown liquid after melting . It has a refractive index of 1.563, a boiling point of 155 °C/4 mmHg, a melting point of 33-34 °C, and a density of 1.174 g/mL at 25 °C .
Scientific Research Applications
Chemical Synthesis
3-Acetylphenyl isocyanate is a reactive isocyanate . It is used in the synthesis of a variety of chemical compounds due to its reactivity. The isocyanate group (-NCO) in the compound can react with a wide range of substances, making it a versatile reagent in chemical synthesis .
Preparation of Isocyanate-Treated Graphene Oxide (iGO)
4-Acetylphenyl isocyanate, a similar compound to 3-Acetylphenyl isocyanate, has been used for the preparation of isocyanate-treated graphene oxide (iGO) . Given the structural similarity, it’s plausible that 3-Acetylphenyl isocyanate could be used in a similar manner.
Material Science
The ability of 3-Acetylphenyl isocyanate to form polymers with various substances can be exploited in material science. For example, it can be used in the production of polyurethane materials, which have applications in a wide range of industries, including automotive, construction, and textiles .
Biological Research
While there’s no direct evidence of 3-Acetylphenyl isocyanate being used in biological research, isocyanates in general are known to react with amines to form urea derivatives . This property could potentially be exploited in biological research, for instance, in the design of drugs or probes.
Safety Testing
3-Acetylphenyl isocyanate is a hazardous substance that can cause skin and eye irritation, and is harmful if swallowed or inhaled . Therefore, it is often used in safety testing and research to develop better handling and disposal methods for isocyanate compounds .
Mechanism of Action
Target of Action
3-Acetylphenyl isocyanate is a reactive isocyanate
Mode of Action
As a reactive isocyanate, it may interact with various biological molecules, potentially leading to changes in cellular processes . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Acetylphenyl isocyanate. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound . Furthermore, it is advised to use personal protective equipment and to avoid contact with skin and eyes . These precautions suggest that the compound’s action could be influenced by environmental conditions, such as the presence of dust or inadequate ventilation.
Safety and Hazards
3-Acetylphenyl isocyanate is classified as having acute oral, dermal, and inhalation toxicity . It can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept tightly closed .
properties
IUPAC Name |
1-(3-isocyanatophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASTZOAHAWBRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90945815 | |
Record name | 1-(3-Isocyanatophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylphenyl isocyanate | |
CAS RN |
23138-64-9 | |
Record name | 23138-64-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Isocyanatophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90945815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetylphenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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